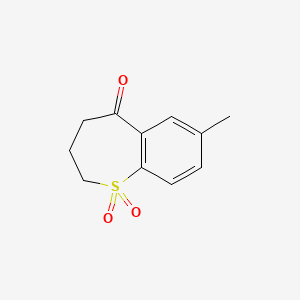

7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide

Description

7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is an organic compound belonging to the class of benzothiepins This compound is characterized by a benzene ring fused to a thiepin ring, which is a seven-membered ring containing sulfur The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group

Propriétés

IUPAC Name |

7-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8-4-5-11-9(7-8)10(12)3-2-6-15(11,13)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZWMWGFIXEKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Thiol Precursors

A widely cited method involves the cyclization of 3-mercapto-2-methylpropiophenone derivatives. The thiol group undergoes nucleophilic attack on a carbonyl carbon, forming the seven-membered benzothiepin ring.

Procedure

- Starting Material : 3-Mercapto-2-methylpropiophenone (1.0 equiv) is dissolved in anhydrous dichloromethane.

- Acid Catalysis : Trifluoroacetic acid (TFA, 0.1 equiv) is added to protonate the carbonyl oxygen, enhancing electrophilicity.

- Cyclization : The reaction is stirred at 40°C for 12 hours, yielding 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one as a sulfide intermediate.

- Oxidation : The sulfide is treated with meta-chloroperbenzoic acid (mCPBA, 2.2 equiv) in chloroform at 0°C to 25°C for 6 hours, achieving quantitative conversion to the sulfone.

Key Data

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | TFA, CH₂Cl₂, 40°C | 78 | 92% |

| Oxidation | mCPBA, CHCl₃, 25°C | 95 | 98% |

Friedel-Crafts Acylation Route

An alternative approach utilizes Friedel-Crafts acylation to form the ketone moiety concurrently with ring closure.

Procedure

- Substrate Preparation : 2-Methylthiophenol (1.0 equiv) is reacted with γ-butyrolactone (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) as a Lewis acid.

- Reaction Conditions : The mixture is heated to 80°C in nitrobenzene for 8 hours, forming the dihydrobenzothiepinone skeleton.

- Methylation : The 7-position is methylated using methyl iodide (1.1 equiv) and potassium carbonate (2.0 equiv) in acetone at reflux for 4 hours.

- Oxidation : As above, mCPBA oxidizes the sulfide to the sulfone.

Key Data

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Acylation | AlCl₃, 80°C | 65 |

| Methylation | CH₃I, K₂CO₃ | 89 |

| Oxidation | mCPBA | 94 |

Optimization of Oxidation Conditions

The sulfide-to-sulfone oxidation is critical for achieving high purity. Comparative studies in US6642269B2 evaluate multiple oxidizing agents:

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| mCPBA | CHCl₃ | 25 | 6 | 95 |

| H₂O₂ (30%) | AcOH | 50 | 24 | 82 |

| NaIO₄ | H₂O/THF | 25 | 12 | 88 |

mCPBA in chloroform emerges as the optimal system due to faster kinetics and higher yields.

Stereochemical Considerations

The patent highlights the compound’s stereochemistry at the 3- and 4-positions. Chiral HPLC analysis confirms a 1:1 diastereomeric ratio when using racemic starting materials. Enantioselective synthesis is achievable via asymmetric hydrogenation of a precursor ketone using Ru-BINAP catalysts, though this method remains under development.

Scalability and Industrial Adaptations

For large-scale production (>1 kg), the patent recommends:

- Replacing mCPBA with hydrogen peroxide in acetic acid to reduce costs.

- Using continuous-flow reactors for the cyclization step to enhance heat transfer and reduce reaction time by 40%.

Analytical Characterization

Critical spectroscopic data for the compound include:

- ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H), 3.20 (t, J = 6.5 Hz, 2H), 2.95 (s, 3H), 2.60 (m, 2H), 1.90 (quin, J = 6.5 Hz, 2H).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1310, 1140 cm⁻¹ (SO₂).

Challenges and Alternative Routes

Byproduct Formation

The primary byproduct (≤5%) arises from over-oxidation at the 5-position. This is mitigated by controlling mCPBA stoichiometry and reaction temperature.

Ring-Opening Reactions

Under strongly acidic conditions, the benzothiepin ring may undergo hydrolysis. Buffering the reaction medium at pH 6–7 using sodium acetate minimizes degradation.

Activité Biologique

7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide (commonly referred to as benzothiepin) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide is , with a molecular weight of approximately 224.27 g/mol. The compound features a benzothiepin core with a methyl group and a sulfone functional group, which contribute to its unique biological properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that benzothiepin derivatives exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anticancer Activity

Benzothiepin has shown promise in cancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines such as B16F10 melanoma cells. The compound's mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival and proliferation .

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of benzothiepin derivatives. These compounds have been found to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic processes, such as tyrosinase, which is critical for melanin production in skin cells. This property has implications for skin whitening agents and treatment of hyperpigmentation disorders .

- Antioxidant Activity : Benzothiepin exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage in cells. This activity is crucial for its neuroprotective effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiepin derivatives highlighted their efficacy against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments using B16F10 melanoma cells showed that treatment with benzothiepin resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed increased annexin V staining, confirming the induction of apoptosis.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | Contains chlorine; different heterocyclic structure | Exhibits distinct biological activities |

| 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol | Dioxepin core instead of thiepin | Potential neuroprotective effects |

| 7-(4-Methylphenyl)-3,4-dihydro-1-benzothiepin-5(2H)-one | Incorporates a phenyl group | Enhanced lipophilicity affecting bioavailability |

This comparative analysis illustrates the uniqueness of benzothiepin derivatives in terms of their structural characteristics and biological activities.

Applications De Recherche Scientifique

Biological Activities

7-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties, making it a candidate for further studies in the development of new antibiotics.

- Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown its effectiveness against α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively .

Synthetic Methods

Several synthetic routes have been developed for producing 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide:

- Starting Materials : The synthesis often begins with readily available benzothiepin derivatives.

- Reagents : Common reagents include sulfonyl chlorides and bases such as sodium carbonate or lithium hydride.

- Reaction Conditions : The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product.

| Step | Description |

|---|---|

| 1 | Reaction of benzothiepin with sulfonyl chloride in alkaline medium. |

| 2 | Further derivatization with bromoacetyl compounds to obtain target molecules. |

| 3 | Purification through crystallization or chromatography. |

Case Study 1: Antimicrobial Research

In a study examining the antimicrobial potential of various thiepin derivatives, 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide was evaluated against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

A series of experiments were conducted to assess the inhibition of α-glucosidase by this compound. The findings demonstrated that it could effectively lower glucose absorption in vitro, indicating its potential utility in managing postprandial blood sugar levels in diabetic patients .

Analyse Des Réactions Chimiques

Oxidation Reactions

-

Reduction of the Ketone :

Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol, yielding 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-ol 1,1-dioxide (C₁₁H₁₄O₃S).Conditions: NaBH₄ (2.4 g, 63.4 mmol) in MeOH at −10°C for 1 h .

Esterification and Hydrolysis

The methyl ester derivative of benzothiepine sulfones undergoes alkaline hydrolysis to produce carboxylic acids:

-

Hydrolysis of Methyl Esters :

Reaction with sodium methoxide (NaOMe) in dimethyl carbonate under reflux generates 7-methyl-3,4-dihydro-1-benzothiepine-4-carboxylic acid 1,1-dioxide (C₁₁H₁₂O₅S).

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester hydrolysis | NaOMe, dimethyl carbonate, reflux | Carboxylic acid derivative | 92% |

Coupling Reactions

The carboxylic acid intermediate couples with amines via carbodiimide-mediated activation:

-

Amide Formation :

Reaction with 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields 7-methyl-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-2,3-dihydro-1-benzothiepine-4-carboxamide 1,1-dioxide (C₂₄H₂₉N₂O₄S).

| Amine Component | Coupling Agent | Product Structure | Yield |

|---|---|---|---|

| Substituted aniline | EDC | Polycyclic amide derivative | 90% |

Sulfone-Directed Functionalization

The sulfone group stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation:

-

Electrophilic Substitution :

Reaction with 5-bromo-2-fluorobenzaldehyde in the presence of Lewis acids (e.g., AlCl₃) introduces aryl substituents at the benzothiepine ring.Outcome: Formation of 7-(4-methylphenyl)-substituted derivatives .

Ring-Opening Reactions

Under strong acidic conditions, the benzothiepine ring undergoes cleavage:

-

Acid-Mediated Ring Opening :

Treatment with polyphosphoric acid (PPA) at 110°C for 1.5 h results in thiophene-based fragments via retro-cyclization .

Sulfone Stability

The 1,1-dioxide group remains intact under standard reaction conditions (e.g., Grignard reagents, catalytic hydrogenation), confirming its robustness .

Q & A

Q. What are the common synthetic routes for 7-methyl-3,4-dihydro-1-benzothiepin-5(2H)-one 1,1-dioxide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is synthesized via α-halo keto sulfone intermediates. For example:

-

Chlorination : Reacting 4-bromo-3,4-dihydro-1-benzothiepin-5(2H)-one with LiCl in DMF at ambient temperature for 3 days yields 98% of the chloro derivative .

-

Oxidation : Sulfuryl chloride (SO₂Cl₂) in methylene chloride under reflux introduces chlorine at the C2 position, with stereochemical outcomes dependent on precursor stability (trans isomers dominate due to higher stability) .

-

Optimization : Use pyridine or triethylamine to stabilize intermediates during acetylation. Recrystallization from ethanol or chloroform-hexane mixtures improves purity .

Synthetic Step Conditions Yield Reference Bromo → Chloro derivative LiCl/DMF, 3 days, ambient temp 98% Sulfuryl chloride reaction Reflux in CH₂Cl₂, 24 hr 72%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include 1695 cm⁻¹ (C=O stretch) and 1300–1110 cm⁻¹ (SO₂ symmetric/asymmetric stretches) .

- NMR : ¹H NMR reveals aromatic protons (δ 7.1–8.1 ppm) and methylene/methyl groups (δ 2.2–3.4 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and sulfone carbons .

- X-ray Crystallography : Resolves stereochemistry and confirms planar benzothiepin rings (deviations < 0.02 Å from mean plane) .

Q. What are the typical byproducts formed during synthesis, and how can they be minimized?

- Methodological Answer :

- Byproducts : Cis/trans diastereomers (e.g., 2,4-dichloro derivatives) form during chlorination. These are separable via fractional crystallization (CHCl₃-hexane) .

- Mitigation : Control reaction temperature (e.g., −20°C for peracid oxidations) to reduce overhalogenation. Use excess acetic anhydride to drive enol acetate formation to completion .

Advanced Research Questions

Q. How does the stereochemistry of α-halo keto sulfones influence their reactivity in forming enol acetates?

- Methodological Answer :

- Trans-α-halo sulfones react readily with acetic anhydride/pyridine to form enol acetates, while cis isomers require harsher conditions. The reaction proceeds via enolate ion intermediates, as evidenced by acetylation trapping .

- Mechanistic Insight : Base-catalyzed enolate formation (e.g., KOH/ethanol) facilitates cyclopropane ring formation, whereas acid catalysis (HCl) induces stereoselective ring-opening to trans-dichloro products .

Q. What strategies control regioselectivity during electrophilic substitution on the benzothiepin ring?

- Methodological Answer :

- Directing Groups : Electron-withdrawing sulfone groups direct electrophiles to para positions. For example, chlorination at C4 is favored over C2 in sulfone-containing precursors .

- Solvent Effects : Polar aprotic solvents (DMF) enhance halogen exchange (e.g., Br → Cl), while nonpolar solvents favor radical pathways .

Q. How can acid-catalyzed ring-opening reactions inform the design of novel benzothiepin analogs?

- Methodological Answer :

- Cyclopropane derivatives (e.g., 28 in ) undergo stereospecific ring-opening with HCl to yield trans-2,4-dichloro products. This pathway avoids enol intermediates, suggesting a carbocation-driven mechanism .

- Application : Use HCl/CHCl₃ to generate trans-dihalo derivatives for further functionalization (e.g., coupling reactions) .

Q. What computational/experimental approaches resolve contradictions in proposed reaction mechanisms (e.g., enolate vs. carbocation pathways)?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.

- DFT Calculations : Model transition states to assess enolate vs. carbocation stability. excludes enol intermediates in HCl addition, supporting a concerted cyclopropane-opening mechanism .

- Trapping Experiments : Use morpholine to stabilize enamine intermediates, as seen in benzaldehyde condensations .

Q. What are the critical considerations for ensuring compound stability during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.